molecular formula C19H19N3O2S B2873925 2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide CAS No. 1223039-46-0

2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide

Cat. No.: B2873925
CAS No.: 1223039-46-0
M. Wt: 353.44
InChI Key: WUWUIWDAQSSVKW-UHFFFAOYSA-N
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Description

2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide is a complex organic compound that features a unique combination of an indene moiety, a thiophene ring, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the indene and thiophene intermediates. The indene moiety can be synthesized through a hydrogenation reaction of indene derivatives, while the thiophene ring is often constructed via cyclization reactions involving sulfur-containing precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or alcohols from the indene moiety.

    Reduction: Conversion of the alkyne group to alkenes or alkanes.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indene and thiophene moieties could play a role in binding to target proteins, while the acetamido group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indene derivatives: Compounds containing the indene moiety, such as indanone and indene itself.

    Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxamide and thiophene-3-carboxylic acid.

    Acetamido compounds: Molecules with an acetamido group, such as acetamidophenol.

Uniqueness

2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-10-22(16-8-7-13-5-3-4-6-14(13)16)12-17(23)21-19-15(18(20)24)9-11-25-19/h1,3-6,9,11,16H,7-8,10,12H2,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWUIWDAQSSVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC(=O)NC1=C(C=CS1)C(=O)N)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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